molecular formula C8H5BrF2O B1333818 2-Bromo-1-(2,3-difluorophenyl)ethanone CAS No. 886762-77-2

2-Bromo-1-(2,3-difluorophenyl)ethanone

Cat. No.: B1333818
CAS No.: 886762-77-2
M. Wt: 235.02 g/mol
InChI Key: ZXANJKYIJPMTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2,3-difluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H5BrF2O and its molecular weight is 235.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

  • Chemical Synthesis : 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a related compound, is synthesized through a halogen-exchange reaction. It is effective as a chemical protective group in further esterification processes (Li Hong-xia, 2007).
  • Preparation of Chalcone Analogues : It is used in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. This involves an electron-transfer chain reaction between 2-nitropropane anion and α-bromoketones (C. Curti, A. Gellis, P. Vanelle, 2007).

Computational Chemistry

  • Computational Studies : The reactions between imidazole and various 2-bromo-1-arylethanones, including related compounds, have been computationally investigated using Density Functional Theory (DFT) calculations (T. Erdogan, F. Erdoğan, 2019).

Medicinal Chemistry

  • Preparation of Medicinal Intermediates : For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, a treatment for acute coronary syndromes, can be prepared from a related compound (Xiang Guo et al., 2017).

Organic Chemistry

  • Facile Synthesis Techniques : The compound is involved in environmentally friendly and efficient preparation processes, like the synthesis of heterocyclic thio ethanone derivatives with antifungal activities (Song Yang et al., 2004).
  • Selective Bromination : It's used in the selective α-monobromination of alkylaryl ketones, demonstrating efficient and regioselective reagent properties for electrophilic bromination (W. Ying, 2011).

Fungicidal Activity

  • Synthesis of Thiazole Derivatives : 2-bromo-1-(3,4-dimethylphenyl)ethanone, a similar compound, is converted to various thiazole derivatives with potential fungicidal activity (M. S. Bashandy et al., 2008).

Safety and Hazards

The compound is classified as a non-combustible solid . It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Future Directions

While specific future directions for “2-Bromo-1-(2,3-difluorophenyl)ethanone” are not available, its use as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines suggests potential applications in the development of new pharmaceuticals.

Properties

IUPAC Name

2-bromo-1-(2,3-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXANJKYIJPMTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382477
Record name 2-bromo-1-(2,3-difluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-77-2
Record name 2-bromo-1-(2,3-difluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (4.96 g, 31.1 mmol) was slowly added dropwise to a solution of 1-(2,3-difluorophenyl)ethanone (4.85 g, 31.1 mmol) in diethyl ether (100 ml), and the mixture was stirred at room temperature for 5 hours. The reaction mixture was distilled off under reduced pressure to give 7.29 g (99.9%) of the desired product as an oil.
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99.9%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.